

density functional theory analysis of As2Se3 properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Density Functional Theory Analysis of **Arsenic Triselenide** (As₂Se₃) Properties

Authored for: Researchers, Scientists, and Professionals in Materials Science

Abstract

Arsenic triselenide (As₂Se₃) is a prominent chalcogenide glass known for its excellent infrared transparency, high refractive index, and unique photo-induced effects, making it a material of significant interest for applications in photonics and optoelectronics.[1] Understanding its fundamental structural, electronic, and optical properties is crucial for designing and optimizing devices. Density Functional Theory (DFT) has emerged as a powerful computational tool for providing insights into these properties at the atomic level. This guide details the application of DFT for the analysis of As₂Se₃, outlines standard computational and experimental protocols, and presents key findings in a structured format to aid researchers in the field.

Computational Methodology: A DFT Protocol for As₂Se₃

First-principles calculations based on DFT are instrumental in modeling the properties of As₂Se₃. A typical workflow for such an analysis involves geometry optimization, self-consistent field (SCF) calculations to determine the ground-state electronic structure, and subsequent

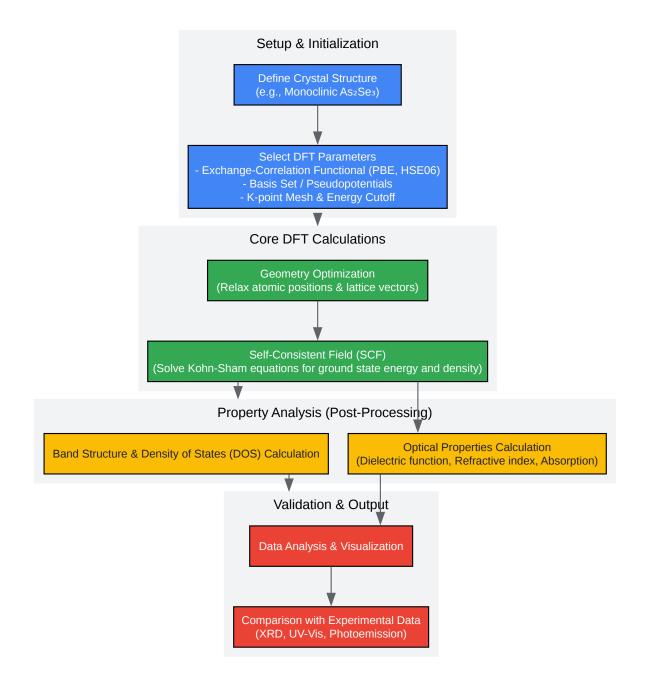




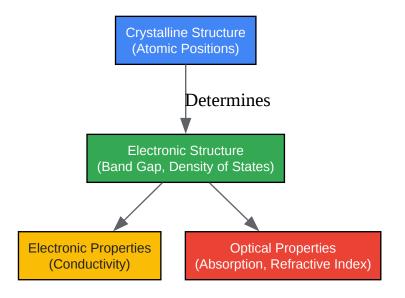


post-processing to calculate specific properties like the electronic band structure, density of states (DOS), and optical spectra.[2][3] The choice of computational parameters, particularly the exchange-correlation functional, is critical for obtaining accurate results that correlate well with experimental data.[4][5]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 5. dft.uci.edu [dft.uci.edu]
- To cite this document: BenchChem. [density functional theory analysis of As2Se3 properties].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b073326#density-functional-theory-analysis-of-as2se3-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com